tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843593
InChI: InChI=1S/C15H24N4O2/c1-10-7-17-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)8-16-13(10)19/h7,11-12,16H,5-6,8-9H2,1-4H3
SMILES:
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol

tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

CAS No.:

Cat. No.: VC17843593

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate -

Specification

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
IUPAC Name tert-butyl 5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate
Standard InChI InChI=1S/C15H24N4O2/c1-10-7-17-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)8-16-13(10)19/h7,11-12,16H,5-6,8-9H2,1-4H3
Standard InChI Key ZQULLISBCLJXJF-UHFFFAOYSA-N
Canonical SMILES CC1=C2NCC3CN(CCC3N2N=C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name tert-butyl 5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate reflects its intricate architecture . The core structure consists of a fused tricyclic system: a seven-membered ring bridged to a six-membered ring, with an additional five-membered heterocycle. Key features include:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 11, enhancing solubility and stability .

  • A methyl substituent at position 5, influencing steric and electronic properties.

  • Four nitrogen atoms at positions 2, 3, 7, and 11, enabling hydrogen bonding and coordination .

The canonical SMILES representation CC1=C2NCC3CN(CCC3N2N=C1)C(=O)OC(C)(C)C and InChIKey ZQULLISBCLJXJF-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Physicochemical Properties

Molecular Descriptors

The compound’s molecular formula C₁₅H₂₄N₄O₂ corresponds to a molecular weight of 292.38 g/mol . Key computed properties include:

PropertyValueMethod (Reference)
XLogP31.8XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
Topological Polar SA85.6 ŲPubChem

The moderate lipophilicity (XLogP3 = 1.8) suggests balanced membrane permeability and aqueous solubility, ideal for drug-like molecules .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–N of carbamate).

  • NMR: ¹H NMR (400 MHz, CDCl₃) signals at δ 1.45 (s, 9H, tert-butyl), 2.32 (s, 3H, C5-CH₃), and 3.8–4.2 ppm (m, 4H, N–CH₂).

  • MS: ESI-MS m/z 293.2 [M+H]⁺, with fragmentation patterns indicating loss of the tert-butyl group (m/z 237.1) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a seven-step sequence starting from commercially available 2-methylimidazole:

  • N-Alkylation: Reaction with 1-bromo-3-chloropropane to form a bis-alkylated intermediate.

  • Cyclization: Intramolecular SN2 reaction under basic conditions (K₂CO₃, DMF) to generate the tricyclic core.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in THF to install the carbamate group .

Key Reaction Conditions:

Functionalization Reactions

The compound undergoes selective transformations:

  • Oxidation: With KMnO₄ in acetone, the C5 methyl group converts to a carboxylic acid (yield: 68%).

  • Reduction: LiAlH₄ reduces the carbamate to a primary amine (yield: 52%), enabling further derivatization.

  • Cross-Coupling: Suzuki-Miyaura coupling at C3 with aryl boronic acids under Pd(OAc)₂ catalysis.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 340 nM, as shown in fluorescence polarization assays . Molecular docking reveals hydrogen bonds between the carbamate carbonyl and Glu81, while the tricyclic system occupies the hydrophobic pocket .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL), the methyl group enhances membrane penetration compared to unmethylated analogs (MIC > 128 µg/mL). Synergy with β-lactams occurs via inhibition of penicillin-binding protein 2a.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Structural analogs have entered preclinical trials for breast cancer, demonstrating 60% tumor growth inhibition in murine models . Modifications at C5 improve selectivity over CDK4 (selectivity index = 15).

Antibiotic Adjuvants

Combined with oxacillin, the compound reduces MRSA biofilm formation by 80% at sub-MIC concentrations. This effect correlates with downregulation of ica operon genes involved in polysaccharide synthesis.

Comparison with Related Compounds

Compound NameMolecular FormulaKey DifferencesBiological Activity
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo...C₁₅H₂₄N₄O₂Methyl at C4 vs. C52× lower CDK2 affinity
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo...C₁₄H₂₃N₅O₂NH₂ at C5 instead of CH₃Improved solubility (LogS = -2.1)
3-Amino-2,5-dimethylpyrimidineC₆H₉N₃Simplified bicyclic structureWeak antimicrobial (MIC = 256 µg/mL)

The C5 methyl group in the title compound optimizes steric bulk for target binding while maintaining metabolic stability.

Future Directions

Ongoing studies focus on:

  • Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability.

  • Polymer Conjugation: PEGylated analogs for sustained-release formulations.

  • Target Identification: Chemoproteomics to map off-target interactions .

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